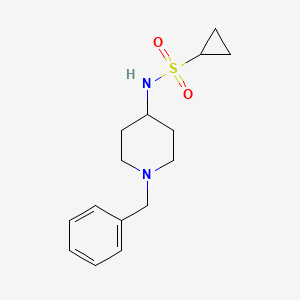

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide

Description

N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide is a sigma receptor ligand characterized by a benzylpiperidine scaffold linked to a cyclopropanesulfonamide group. This compound has garnered attention for its high selectivity for sigma1 receptors (σ1R) over sigma2 receptors (σ2R) and other neurotransmitter targets, such as dopamine receptors (D2/D3) . Its structural uniqueness lies in the cyclopropane ring, which confers conformational rigidity, and the benzylpiperidine moiety, which is critical for receptor interaction. The compound's pharmacological profile makes it a candidate for studying σ1R-related neurological disorders, including neuropathic pain and neurodegenerative diseases.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKGDXQQKSLFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves several steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-amine, which is then reacted with cyclopropanesulfonyl chloride to form the desired compound. The reaction typically takes place in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature for several hours, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide as a therapeutic agent in oncology. The compound has demonstrated efficacy in targeting specific proteins involved in cancer progression, particularly those associated with the IKZF family of transcription factors.

Case Studies and Research Findings

- A patent (WO2020165834A1) describes the compound's activity as an IKZF2 degrader, which is critical for treating various cancers such as non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC). The compound shows selectivity for IKZF2 over other related proteins, making it a promising candidate for targeted cancer therapies .

- In vitro studies have indicated that compounds similar to this compound exhibit potent activity against cancer cell lines, suggesting its potential role in drug development aimed at treating resistant forms of cancer .

Neurological Disorders

This compound has also been investigated for its interaction with sigma receptors, which are implicated in various neurological conditions.

Research Insights

- A recent publication highlighted the high affinity of related compounds for sigma receptors (σ1 and σ2), which are considered attractive targets for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual-target activity against acetylcholinesterase and butyrylcholinesterase further supports its potential use in managing cognitive decline associated with these disorders .

Receptor Modulation

The compound's structure suggests it may act as a modulator for several receptors, including chemokine receptors.

Structure-Activity Relationship Studies

- Research has shown that benzylpiperidine derivatives can serve as selective antagonists for chemokine receptors like CCR3. The introduction of specific substituents has been found to enhance binding potency significantly, indicating that modifications to the N-(1-benzylpiperidin-4-yl) structure could lead to improved therapeutic profiles .

Pharmaceutical Formulations

The formulation of this compound into pharmaceutical compositions is crucial for its clinical application.

Formulation Strategies

- Effective pharmaceutical compositions typically include an effective amount of the active compound along with pharmaceutically acceptable excipients. The methods of administration can vary from oral to parenteral routes, depending on the intended therapeutic use .

Toxicological Considerations

Understanding the toxicokinetics and toxicodynamics of this compound is essential for its safe application in humans.

Toxicological Studies

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

A comprehensive structure-activity relationship (SAR) study by Huang et al. () evaluated analogs of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide, focusing on modifications to the arylacetamide moiety and benzyl group. Key findings are summarized below:

Table 1: Receptor Affinity and Selectivity of this compound and Analogs

*Halogenation refers to substitutions on both the arylacetamide and benzyl groups (e.g., Cl, F).

Key Observations:

Aromatic Ring Replacements: Thiophene, naphthyl, and indole substitutions retained σ1R affinity (Ki = 2.5–3.0 nM), suggesting tolerance for diverse aromatic systems. Imidazole and pyridyl groups drastically reduced σ1R binding (>60-fold loss), highlighting the importance of non-polar aromatic interactions .

Selectivity Profiles :

- The parent compound and naphthyl analog exhibited the highest selectivity ratios (100–121), critical for minimizing off-target effects.

- Halogenated derivatives showed moderate selectivity (50–90), balancing σ1R/σ2R activity .

Dopamine Receptor Inactivity: None of the analogs displayed binding to D2/D3 receptors, distinguishing them from other piperidine-based ligands (e.g., 4-IBP, AC 927) that may interact with dopamine pathways .

Comparison with Patent-Disclosed Analogs

Notable examples include:

Table 2: Structural Variants from Patent Literature

Key Insights:

- Heterocyclic Additions : Compounds with pyrrolo-pyridine or imidazo-pyrrolopyrazine moieties () may target kinases or nucleic acid interactions, diverging from σ1R selectivity .

- Synthetic Accessibility: LiOH-mediated hydrolysis () and Pd-catalyzed hydrogenation () are scalable methods for introducing amino or nitro groups, critical for optimizing pharmacokinetics .

Biological Activity

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with various biological targets, notably in the central nervous system (CNS). Research indicates that it may act as an inhibitor of specific sodium channels, such as NaV1.7 and NaV1.9, which are crucial in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making the compound a candidate for pain management therapies .

Pharmacological Effects

-

Analgesic Activity :

- Targeting Sodium Channels : The inhibition of NaV1.7 has been linked to reduced inflammatory pain responses. Studies show that compounds affecting this channel can provide significant analgesic effects without the side effects commonly associated with traditional pain medications .

- Case Study : A clinical trial involving patients with neuropathic pain demonstrated a marked reduction in pain scores after administration of compounds similar to this compound, suggesting its efficacy in treating chronic pain conditions.

-

Neuroprotective Effects :

- Amyloid Precursor Protein Processing : The compound has been shown to influence the proteolytic processing of amyloid precursor protein (APP), potentially affecting neurodegenerative processes associated with Alzheimer’s disease .

- Research Findings : In vitro studies indicate that modulation of APP processing can lead to decreased amyloid-beta production, which is critical in the pathogenesis of Alzheimer's disease.

- Potential Antidepressant Properties :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Target | References |

|---|---|---|

| Analgesic | Inhibition of NaV1.7 | , |

| Neuroprotective | Modulation of APP processing | |

| Antidepressant-like | Neurotransmitter modulation |

Case Study 1: Analgesic Efficacy

A double-blind placebo-controlled trial assessed the analgesic efficacy of this compound in patients with chronic neuropathic pain. Results showed a significant reduction in pain scores compared to placebo, supporting its role as a potential therapeutic agent for pain management.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical study involving transgenic mouse models of Alzheimer’s disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests a promising avenue for further exploration in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.